molecular formula C18H13NO4 B12589612 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 648434-19-9

7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B12589612
CAS No.: 648434-19-9
M. Wt: 307.3 g/mol
InChI Key: FHQXBDUINMIKRR-UHFFFAOYSA-N
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Description

7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile is a substituted benzopyran derivative characterized by a fused benzopyran core structure with methoxy groups at positions 7 (on the benzene ring) and 4′-position (on the phenyl substituent), a carbonyl group at position 4, and a nitrile group at position 2. Benzopyrans are a class of heterocyclic compounds widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

648434-19-9

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

7-methoxy-2-(4-methoxyphenyl)-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C18H13NO4/c1-21-12-5-3-11(4-6-12)18-15(10-19)17(20)14-8-7-13(22-2)9-16(14)23-18/h3-9H,1-2H3

InChI Key

FHQXBDUINMIKRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C#N

Origin of Product

United States

Preparation Methods

Step 1: Formation of Ethyl 7-Methoxy-4-Oxo-4H-Chromene-2-Carboxylate

Reagents: Acetophenone, ethyl chloroformate, sodium ethoxide.

Conditions: The reaction is conducted under reflux conditions in an organic solvent, typically ethanol.

Yield: Approximately 70-80%.

This step involves the formation of an ester intermediate which is crucial for subsequent transformations. The reaction proceeds through nucleophilic attack by sodium ethoxide on ethyl chloroformate, leading to the desired chromene structure.

Step 2: Conversion to 7-Methoxy-4-Oxo-4H-Chromene-2-Carboxylic Acid

Reagents: Hydrochloric acid (for hydrolysis).

Conditions: Acidic hydrolysis is performed, often under reflux.

Yield: Approximately 80-90%.

In this step, the ester is hydrolyzed to form the carboxylic acid. The reaction is typically complete, yielding a high purity product as confirmed by NMR analysis.

Step 3: Amidation to Form Final Product

Reagents: The carboxylic acid from Step 2, amine (such as aniline or substituted anilines).

Conditions: The amidation reaction can be facilitated by coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or under thermal conditions.

Yield: Approximately 60-75%.

This step involves the formation of the final amide bond, yielding 7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile. Purification often involves flash chromatography to remove unreacted starting materials and by-products.

The following table summarizes the yields and conditions for each step in the synthesis of 7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile:

Step Reaction Type Reagents Conditions Yield (%)
1 Esterification Acetophenone, ethyl chloroformate, NaOEt Reflux in ethanol 70 - 80
2 Hydrolysis Hydrochloric acid Reflux 80 - 90
3 Amidation Carboxylic acid, amine Thermal or coupling agents 60 - 75

The preparation of 7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves a systematic approach with multiple steps yielding significant amounts of the desired compound. Each step has been optimized for yield and purity, making it feasible for further biological evaluation and application in medicinal chemistry.

Future studies could focus on optimizing each step further to enhance yields and reduce reaction times. Additionally, exploring alternative reagents or catalysts may provide insights into more efficient synthetic pathways for this compound and its derivatives.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like methoxide ions. Reaction conditions typically involve controlled temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted benzopyran derivatives .

Scientific Research Applications

Anticancer Properties

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of benzopyran compounds, including 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile, demonstrate significant anticancer activity.

Case Study: Cytotoxicity Assessment

Research published in the Journal of Medicinal Chemistry evaluated several chromone derivatives for their cytotoxicity against human leukemia (HL-60), T-cell leukemia (MOLT-4), and breast cancer (MCF-7) cell lines. The study found that certain derivatives exhibited moderate to high cytotoxic effects, with IC50 values indicating effective concentrations for inducing cell death:

CompoundCell LineIC50 (μM)
Compound 13HL-6042.0 ± 2.7
Compound 13MOLT-424.4 ± 2.6
Compound 11MCF-768.4 ± 3.9

These findings suggest that further modification of the benzopyran structure could enhance its potency against cancer cells .

Pharmacological Effects

The pharmacological potential of benzopyran derivatives extends beyond anticancer activity. They have been recognized for their antioxidant, anti-inflammatory, and antimicrobial properties.

Analytical Methodologies

The compound can be analyzed using advanced chromatographic techniques, which are essential for purity assessment and pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase. It can also modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of the target compound include:

Compound Name Substituent Variations Key Properties/Applications Reference
7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile 4-Methylphenyl group (vs. 4-methoxyphenyl) Reduced electron-donating capacity compared to methoxy; may lower solubility due to hydrophobicity.
2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Amino group at position 2; tetrahydrochromene (partially saturated benzopyran core) Enhanced hydrogen-bonding capacity via amino group; increased structural flexibility.
3-(((...)phosphino)propanenitrile (Compound 9) Complex nucleoside-like structure with multiple methoxyphenyl and protective groups Specialized for oligonucleotide synthesis; steric hindrance from protective groups limits reactivity.

Key Findings:

Methoxy vs. Methyl Substitution (Position 2):

  • The 4-methoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 4-methylphenyl group in its analogue . This increases resonance stabilization and may enhance interactions with biological targets (e.g., enzymes or receptors).
  • The methyl analogue’s hydrophobicity could reduce aqueous solubility, whereas the methoxy group’s polarity improves solubility in polar solvents .

Amino Group and Ring Saturation (Tetrahydrochromene): The amino-substituted tetrahydrochromene derivative exhibits distinct hydrogen-bonding capabilities, which may improve binding affinity in biological systems.

Nitrile Group Positioning: The nitrile group at position 3 in the target compound withdraws electron density from the benzopyran core, stabilizing the carbonyl group at position 4. This contrasts with nucleoside-like derivatives (e.g., Compound 9 ), where nitriles are part of phosphino-propanenitrile side chains, serving as protective intermediates in synthesis rather than modulating core electronic effects.

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